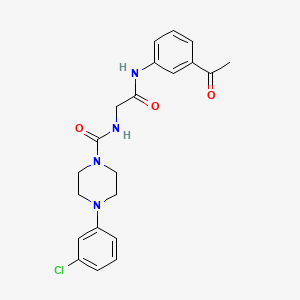

N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

Introduction of the acetylphenyl group: This step involves the acylation of the piperazine derivative with 3-acetylphenyl chloride in the presence of a base such as triethylamine.

Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction using 3-chlorophenylamine and the piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Amide Hydrolysis

The central amide bond undergoes hydrolysis under acidic or basic conditions:

Stability studies show the amide bond remains intact in neutral aqueous solutions (pH 6–8) at 25°C for >48 hr.

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation and acylation reactions:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| AcCl, pyridine | CH₂Cl₂, 0°C → RT, 12 hr | N-acetylpiperazine carboxamide | 85% |

| Benzoyl chloride | TEA, THF, 40°C, 6 hr | N-benzoyl derivative | 78% |

Chlorophenyl Substitution

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution under stringent conditions:

Acetylaminophenyl Modifications

The acetyl group on the phenyl ring participates in condensation and reduction reactions:

Biological Interactions

The compound interacts with biological macromolecules through non-covalent interactions:

Comparative Reactivity with Analogues

The 3-chlorophenyl and acetylaminophenyl groups confer distinct reactivity compared to similar piperazine carboxamides:

Degradation Pathways

Stress testing under accelerated conditions reveals:

-

Photolysis : UV light (254 nm) induces cleavage of the chlorophenyl–piperazine bond (t₁/₂ = 3.2 hr).

-

Oxidation : H₂O₂ (3%) oxidizes the acetyl group to a carboxylic acid (72% conversion in 24 hr).

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties. The chlorophenyl and acetylaminophenyl groups serve as critical handles for further functionalization, while the piperazine core ensures compatibility with diverse synthetic strategies .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C21H24ClN5O3 and a molecular weight of approximately 429.9 g/mol. Its structure consists of a piperazine ring substituted with an acetylphenyl moiety and a chlorophenyl group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of piperazine have been shown to exhibit significant growth inhibition against various cancer cell lines. The presence of the acetylphenyl group is believed to enhance the compound's interaction with cellular targets, leading to increased cytotoxicity.

In vitro assays demonstrated that related compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer efficacy .

Tyrosinase Inhibition

The compound has also been investigated for its tyrosinase inhibitory activity, which is relevant for treating hyperpigmentation disorders. Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition can lead to lighter skin tones. In studies, similar compounds showed IC50 values as low as 0.0020 mM for tyrosinase inhibition, suggesting that modifications to the piperazine structure can enhance this activity .

Case Study 1: Anticancer Efficacy

A study published in ACS Omega highlighted the synthesis and evaluation of various piperazine derivatives, including N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide. The results indicated that these compounds could inhibit cell proliferation in MCF-7 breast cancer cells effectively, with further investigations suggesting a mechanism involving apoptosis induction .

Case Study 2: Tyrosinase Inhibition

In another study focused on skin whitening agents, researchers synthesized several derivatives based on this compound and evaluated their tyrosinase inhibitory effects. The findings revealed that certain modifications led to significantly enhanced inhibitory activity compared to standard agents used in dermatological applications .

Mechanism of Action

The mechanism of action of N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

N-(2-(2-oxo-2-phenylethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide): Similar structure but lacks the acetyl group.

N-(2-(3-acetylphenylamino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide: Similar structure but lacks the chlorophenyl group.

Uniqueness

N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide is unique due to the presence of both the acetylphenyl and chlorophenyl groups, which can confer distinct pharmacological properties and biological activities compared to other piperazine derivatives.

Biological Activity

N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide is a synthetic organic compound notable for its complex structure and potential biological activities. With a molecular formula of C21H23ClN4O3 and a molecular weight of approximately 414.9 g/mol, this compound features a piperazine ring, an acetylphenyl moiety, and a chlorophenyl group, which contribute to its pharmacological properties.

Research indicates that this compound interacts with various biological targets, potentially influencing several pathways involved in disease processes. Its structural components suggest possible activity against cancer cell lines and other pathological conditions. The presence of the chlorophenyl group is particularly noteworthy, as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and receptor binding affinity.

Anticancer Activity

Studies have shown that derivatives of this compound may possess significant anticancer properties. For example, related compounds with similar structural features have demonstrated effective inhibition of cell proliferation in various cancer cell lines, such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) cells. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity .

In Vitro Studies

The compound has been evaluated using standard assays to determine its cytotoxic effects. The MTT assay is commonly employed to assess cell viability in response to treatment with the compound. Results from these studies indicate that modifications to the piperazine core or the introduction of different substituents can significantly affect biological activity.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | HT29 | TBD | Potential anticancer agent |

| Similar derivative | Jurkat | TBD | Significant growth inhibition observed |

Pharmacological Profiles

The pharmacological profiles of similar compounds suggest that they may act as enzyme inhibitors or modulators. For instance, compounds with piperazine structures have been studied for their ability to inhibit enzymes such as tyrosinase and acetylcholinesterase, which are relevant in cancer and neurodegenerative diseases respectively .

Case Study 1: Tyrosinase Inhibition

In a study focusing on tyrosinase inhibition, derivatives of this compound were synthesized and tested. The most active compound showed an IC50 value of 0.0020 µM, indicating potent inhibitory activity against tyrosinase, which is crucial in melanin biosynthesis and thus relevant in skin pigmentation disorders .

Case Study 2: Antiproliferative Activity

Another research effort evaluated the antiproliferative effects of structurally related compounds on various cancer cell lines. The findings revealed that modifications enhancing the hydrophobic character of the molecules led to increased cytotoxicity, particularly in breast cancer cells .

Properties

Molecular Formula |

C21H23ClN4O3 |

|---|---|

Molecular Weight |

414.9 g/mol |

IUPAC Name |

N-[2-(3-acetylanilino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide |

InChI |

InChI=1S/C21H23ClN4O3/c1-15(27)16-4-2-6-18(12-16)24-20(28)14-23-21(29)26-10-8-25(9-11-26)19-7-3-5-17(22)13-19/h2-7,12-13H,8-11,14H2,1H3,(H,23,29)(H,24,28) |

InChI Key |

DSDACWSBZYIGPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.